molecular formula C8H8ClNO2S B8524179 6-Chloro-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide

6-Chloro-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide

Cat. No. B8524179
M. Wt: 217.67 g/mol
InChI Key: XGIJUECPQQYYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide is a useful research compound. Its molecular formula is C8H8ClNO2S and its molecular weight is 217.67 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

6-chloro-3,4-dihydro-2H-1λ6,2-benzothiazine 1,1-dioxide

InChI

InChI=1S/C8H8ClNO2S/c9-7-1-2-8-6(5-7)3-4-10-13(8,11)12/h1-2,5,10H,3-4H2

InChI Key

XGIJUECPQQYYOR-UHFFFAOYSA-N

Canonical SMILES

C1CNS(=O)(=O)C2=C1C=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A two-necked flask equipped with a condenser and a rubber septum was charged with N-(2-bromoethyl)-4-chlorobenzenesulfonamide (2.80 g, 9.4 mmol) and anhydrous benzene (50 mL). The reaction vessel was degassed and backfilled with argon and then heated to reflux. Under reflux, a solution of tributyltin hydride (5.05 mL, 18.8 mmol) and 2,2′-azobis(2-methylpropionitrile) (0.77 g, 4.7 mmol) in anhydrous benzene (25 mL) was added slowly over 8 hours using a syringe pump, and the mixture was refluxed for a further 12 hours. After cooling, the reaction mixture was concentrated and the residue purified by silica gel column chromatography (0-40% ethyl acetate in methylene chloride) followed by preparative TLC (1:2 ethyl acetate in hexanes) to afford the pure product as a white foam (0.085 g, 4%). 1H NMR (300 MHz, CDCl3) δ 7.77 (d, 1H, J=8.4 Hz), 7.37 (dd, 1H, J=8.1, 2.1 Hz), 7.26 (s, 1H), 4.47 (t, 1H, J=7.5 Hz), 3.83 (dt, 2H, J=7.5, 6.0 Hz), 3.00 (t, 2H, J=6.0 Hz).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.05 mL
Type
reactant
Reaction Step Two
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
4%

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